1,5-Dibutoxy-4,8-dinitronaphthalene
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Description
1,5-Dibutoxy-4,8-dinitronaphthalene is a chemical compound with the molecular formula C18H22N2O6 . It has a molecular weight of 362.382 .
Synthesis Analysis
The synthesis of dinitronaphthalene compounds, such as this compound, can be achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . This method has been successfully developed and shows better catalytic performances with Ni(CH3COO)24H2O catalyst . The conversion of 1-nitronaphthalene is 33.10% with 34.10, 23.56, 19.30, and 3.56% of the selectivity to 1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN, respectively, under the optimal reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCCCOc1ccc(N+=O)c2c(OCCCC)ccc(N+=O)c12 . The InChI representation is InChI=1/C18H22N2O6/c1-3-5-11-25-15-9-7-14(20(23)24)18-16(26-12-6-4-2)10-8-13(17(15)18)19(21)22/h7-10H,3-6,11-12H2,1-2H3 .Chemical Reactions Analysis
The nitration of naphthalene can lead to the formation of dinitronaphthalene compounds . The nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent under mild conditions has been successfully developed .Mechanism of Action
Safety and Hazards
The safety data sheet for 1,5-Dinitronaphthalene, a related compound, indicates that it is classified as Acute toxicity - Category 3, Oral; Skin sensitization, Sub-category 1B; Germ cell mutagenicity, Category 2; Carcinogenicity, Category 2; Reproductive toxicity, Category 2; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1,5-dibutoxy-4,8-dinitronaphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-3-5-11-25-15-9-7-14(20(23)24)18-16(26-12-6-4-2)10-8-13(17(15)18)19(21)22/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMZOWRZNHNYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C(=CC=C(C2=C(C=C1)[N+](=O)[O-])OCCCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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